molecular formula C10H12N2 B13886728 3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine CAS No. 875104-54-4

3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13886728
CAS No.: 875104-54-4
M. Wt: 160.22 g/mol
InChI Key: ZTMQSAOMBNNLCY-UHFFFAOYSA-N
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Description

3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis have been modified to prepare various substituted derivatives of 1H-pyrrolo[2,3-b]pyridine . These methods typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine, iodine) in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can result in halogenated or aminated derivatives, depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, thereby disrupting downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7(2)9-6-12-10-8(9)4-3-5-11-10/h3-7H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMQSAOMBNNLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261266
Record name 3-(1-Methylethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875104-54-4
Record name 3-(1-Methylethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875104-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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